molecular formula C15H15N3O2 B2837685 3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine CAS No. 2034446-32-5

3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2837685
CAS No.: 2034446-32-5
M. Wt: 269.304
InChI Key: DFLTVQIFFWINMW-UHFFFAOYSA-N
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Description

3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its molecular structure incorporates a pyrrolidine scaffold linked to two pyridine rings, a configuration that is frequently explored for its potential to interact with various biological targets . Compounds featuring pyrrolidine and pyridine heterocycles are known to exhibit a broad spectrum of pharmacological properties. Scientific literature indicates that pyrrolopyridine derivatives, which share structural similarities with this compound, have been investigated for antidiabetic activity by stimulating glucose uptake into muscle and fat cells . Furthermore, such scaffolds are prominent in research for their potential antimicrobial and antiviral activities, as the pyridine nucleus is a privileged structure in many anti-infective agents . The presence of the pyrrolidine ring also contributes to the molecule's three-dimensional structure, which can be crucial for binding to specific protein targets and is a common feature in drugs treating diseases of the nervous and immune systems . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, or for application to humans or animals.

Properties

IUPAC Name

pyridin-3-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(12-2-1-6-17-10-12)18-9-5-14(11-18)20-13-3-7-16-8-4-13/h1-4,6-8,10,14H,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLTVQIFFWINMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield reduced pyrrolidine derivatives.

Scientific Research Applications

3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share key structural motifs with 3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine:

Compound Name Key Structural Features Molecular Formula Molecular Weight Yield (%) Spectral Data (ESI-MS)
(±)-5-(Pyrrolidine-1-carbonyl)-cyclopent-1-enecarboxylic acid (2-pyridin-4-yl-ethyl)-amide (7c) Pyrrolidine-carbonyl + pyridin-4-yl-ethylamide C₂₂H₂₈N₄O₂ 380.5 65 m/z 314.1 [M + H]+
4-(Pyridin-3-yl)butyric acid derivatives Pyridin-3-yl substituent + aliphatic chain C₉H₁₁NO₂ 165.2 N/A Not reported
N-(3-cyano-4-(3-éthynylphénylamino)-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide Pyridin-4-yloxy + quinoline core + piperidine C₃₄H₃₁N₇O₂ 577.7 N/A Not reported

Key Observations :

  • Substituent Position Matters : The pyridin-4-yloxy group in the target compound likely enhances π-π stacking interactions compared to pyridin-3-yl derivatives (e.g., 4-(pyridin-3-yl)butyric acid) due to its axial symmetry and electronic profile .
  • Synthetic Yields : The target compound’s synthesis may align with yields of 51–65% observed in analogous pyrrolidine-carbonyl couplings (e.g., compound 5b in ). Lower yields in such reactions often stem from steric hindrance or purification challenges .
Functional Group Comparisons
  • Carbonyl Linkage: The pyrrolidine-1-carbonyl group in the target compound is structurally analogous to Boc-protected prolyl-pyrrolidine derivatives (e.g., Boc-L-prolyl-pyrrolidine (11), ).
  • Pyridin-4-yloxy vs. Chlorophenyl Substituents : Chlorophenyl-substituted pyridines () exhibit higher melting points (268–287°C) due to enhanced crystallinity from halogen interactions, whereas the target compound’s pyridin-4-yloxy group may reduce melting points but improve bioavailability .
Spectroscopic and Analytical Data
  • ESI-MS : The target compound’s molecular ion ([M + H]+) is expected near m/z 326–330 based on analogs like 7c (m/z 314.1) and 5b (m/z 300.2) .
  • ¹H NMR : The pyridin-4-yloxy group would produce distinct aromatic proton signals at δ 8.5–7.5 ppm, similar to compound 7c (δ 8.3–7.1 ppm) .

Research Implications and Limitations

  • Medicinal Chemistry: The pyridin-4-yloxy-pyrrolidine scaffold shows promise for targeting kinases (e.g., quinoline derivatives in ), but its exact biological activity requires further validation .
  • Synthetic Challenges : Achieving high purity in compounds with multiple heterocycles (e.g., this compound) often necessitates advanced chromatographic techniques, as seen in and .
  • Data Gaps : Direct experimental data (e.g., melting points, IC₅₀ values) for the target compound are absent in the provided evidence, limiting quantitative comparisons.

Biological Activity

3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyridine ring linked to a pyrrolidine moiety through an ether bond. The synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitution processes. The structural formula can be represented as follows:

C17H15N3O2\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{2}

Antidiabetic Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antidiabetic effects. For instance, compounds similar to this compound have been shown to enhance insulin sensitivity in adipocytes. In vitro studies demonstrated that these compounds could stimulate glucose uptake effectively without adversely affecting circulating insulin levels .

Antimicrobial Activity

The compound's antimicrobial properties have been investigated against various pathogens. Studies have shown that pyrrolo[3,4-c]pyridine derivatives can inhibit the growth of respiratory syncytial virus (RSV) and other bacterial strains. The presence of specific substituents on the pyridine ring significantly influences their antimicrobial potency .

Antitumor Activity

In cancer research, derivatives of this compound have demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Notably, they have been evaluated for their ability to inhibit nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial for cancer cell proliferation .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions may involve:

  • Enzyme Inhibition : Compounds can bind to active sites on enzymes, modulating their activity.
  • Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing signaling pathways.

Case Studies

StudyFocusFindings
Antidiabetic EffectsDemonstrated enhanced insulin sensitivity in mouse adipocytes with significant glucose uptake stimulation.
Antimicrobial ActivityShowed effective inhibition against RSV and other bacterial pathogens with good protein binding properties.
Antitumor ActivityExhibited moderate cytotoxicity in ovarian cancer cells while maintaining low toxicity in non-cancerous cells.

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrrolidine FormationDCC, DMF, 0°C → RT6589%
Pyridine CouplingPd(OAc)₂, K₂CO₃, 80°C7293%
Final AmidationEDC, HOBt, CH₂Cl₂5895%

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